molecular formula C12H14N2 B7482069 N-propylquinolin-5-amine

N-propylquinolin-5-amine

Cat. No. B7482069
M. Wt: 186.25 g/mol
InChI Key: TUTDNXGYSBDFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05880135

Procedure details

5 g of 5-aminoquinoline, 3 ml of propionaldehyde and 4.7 g of para-thiocresol are dissolved in 100 ml of ethanol in a 250 ml round-bottomed flask. The reaction mixture is heated at reflux for 2 hours and then evaporated to dryness. The residue is dissolved in 100 ml of ethanol and cooled in an ice bath and then 6.5 g of sodium borohydride are added portionwise. When addition is complete, the reaction mixture is heated at reflux for 2 hours and then, successively, 30 ml of water are added, the mixture is basified with 20 ml of concentrated sodium hydroxide and stirred for 15 minutes and the organic solvents are evaporated. Extraction is carried out with dichloromethane and the organic phase is washed with water and then dried over sodium sulphate. The organic phase is evaporated to dryness and the residue is purified on a column of silica gel, eluent: ethyl acetate, to obtain 4 g of an oil which crystallizes. 1H NMR (CDCl3): 1.05 (t, J=3H, --CH3), 1.82-1.71 (m, 2H, --CH2 --CH3), 3.15-3.26 (m, 2H, --NH--CH2 --), 4.37 (sl, 1H, --NH--), 6.61 (dd, J=1.0, J=8.6, 1H, H4), 7.26 (dd, J=4.2, J=8.6, 1H, H6), 7.44-7.59 (m, 2H, H3, H2), 8.12 (dd, J=0.95, J=8.6, 1H, H8), 8.84 (dd, J=1.5, J=4.2, H2).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
para-thiocresol
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[CH:12](=O)[CH2:13][CH3:14]>C(O)C>[CH2:12]([NH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2)[CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C2C=CC=NC2=CC=C1
Name
Quantity
3 mL
Type
reactant
Smiles
C(CC)=O
Name
para-thiocresol
Quantity
4.7 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 100 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
6.5 g of sodium borohydride are added portionwise
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
successively, 30 ml of water are added
CUSTOM
Type
CUSTOM
Details
the organic solvents are evaporated
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The organic phase is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is purified on a column of silica gel, eluent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CC)NC1=C2C=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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